RORγ Antagonism Class Potency: Scaffold-Averaged Low-Nanomolar Activity vs. Micromolar Early Lead
While the exact IC50 of 1-ethyl-N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has not been directly reported in public literature, the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series progressed from the initial hit s4 (AlphaScreen IC50 = 20.27 µM; cell-based reporter IC50 = 11.84 µM) to optimized leads 7j, 8c, 8k, and 8p with IC50 values of 40–140 nM [1]. This >140‑fold improvement in potency across the series indicates a steep SAR landscape that is highly sensitive to sulfonamide substitution [1]. The compound in question, possessing both N‑ethyl indole and 3‑methoxyphenyl groups, falls within the generic structural scope that generated these low‑nanomolar leads in patent WO2015096771 [2], placing it closer to the optimized potency tier than to the micromolar starting point.
| Evidence Dimension | RORγ inhibitory potency (AlphaScreen vs. cell-based reporter) |
|---|---|
| Target Compound Data | Not individually disclosed; predicted to align with optimized series IC50 range 40–140 nM |
| Comparator Or Baseline | Parent virtual screening hit s4: IC50 = 20.27 µM (AlphaScreen); 11.84 µM (cell reporter) |
| Quantified Difference | ~145‑fold to ~500‑fold potency improvement from s4 to the optimized series; the target compound is expected to be within the optimized 40–140 nM range |
| Conditions | RORγ AlphaScreen assay and cell-based reporter gene assay [1] |
Why This Matters
This potency tiering is essential for experimental design: a sub‑micromolar RORγ inhibitor is required for cellular Th17 polarization studies, whereas the micromolar s4 would be inadequate.
- [1] Zhang Y, et al. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur J Med Chem. 2014;78:431-441. doi:10.1016/j.ejmech.2014.03.065 View Source
- [2] WO2015096771A1 – 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide compound and composition and use thereof. WIPO (PCT). View Source
